4-Chloro-6-(2-fluorophenyl)pyrimidine
Overview
Description
4-Chloro-6-(2-fluorophenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Mechanism of Action
Target of Action
4-Chloro-6-(2-fluorophenyl)pyrimidine is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
Given the general anti-inflammatory effects of pyrimidines, it can be inferred that the compound may interact with pathways involving inflammatory mediators such as prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its anti-inflammatory properties. By inhibiting the expression and activities of certain vital inflammatory mediators, the compound may help reduce inflammation and associated symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-fluorophenyl)pyrimidine typically involves the reaction of 2-fluoroaniline with 4,6-dichloropyrimidine under basic conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the amino group of 2-fluoroaniline displaces one of the chlorine atoms on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include dimethylformamide and toluene, and the reactions are typically carried out at elevated temperatures to accelerate the process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2-fluorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be substituted by various nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide or dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as ethanol or water.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions:
Scientific Research Applications
4-Chloro-6-(2-fluorophenyl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industrial Applications: It is utilized in the development of agrochemicals and materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-ethyl-5-fluoropyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
- 4-Chloro-6-(4-fluorophenyl)pyrimidine
Uniqueness
4-Chloro-6-(2-fluorophenyl)pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which confer distinct electronic properties. These properties enhance its reactivity and binding affinity, making it a valuable compound in the synthesis of biologically active molecules.
Properties
IUPAC Name |
4-chloro-6-(2-fluorophenyl)pyrimidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClFN2/c11-10-5-9(13-6-14-10)7-3-1-2-4-8(7)12/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXBARUHJFHXTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClFN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287278 | |
Record name | 4-Chloro-6-(2-fluorophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405930-66-7 | |
Record name | 4-Chloro-6-(2-fluorophenyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405930-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-(2-fluorophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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